molecular formula C15H12ClF3N4O4S B2490494 3-[3-[2-[4-chloro-3-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-5-oxo-2H-1,2,4-triazin-6-yl]propanoic acid CAS No. 851878-85-8

3-[3-[2-[4-chloro-3-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-5-oxo-2H-1,2,4-triazin-6-yl]propanoic acid

Cat. No. B2490494
CAS RN: 851878-85-8
M. Wt: 436.79
InChI Key: AJXQPOILPDPACI-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule characterized by the presence of a triazinyl group and a propanoic acid unit. Its structure suggests potential reactivity and diverse chemical properties, which can be explored in various synthetic and analytical contexts.

Synthesis Analysis

The synthesis of related compounds often involves steps like solvolysis, esterification, and reactions with acids or alcohols under specific conditions. For instance, solvolysis of sulfonate esters of similar compounds has been studied, showing mechanisms like E2 and E1cB-like processes in different solvents (Nyquist et al., 1992).

Molecular Structure Analysis

Structural characterization typically involves spectroscopic methods such as NMR, IR, and UV, as well as X-ray diffraction studies. For related compounds, studies have shown diverse molecular arrangements and bonding patterns, including chelate ring formations and intermolecular hydrogen bonding (Popov et al., 2010).

Chemical Reactions and Properties

The compound's reactivity is influenced by the presence of the triazinyl group and propanoic acid moiety. It can undergo reactions like esterification, acetylation, and other transformations under specific conditions, as seen in related research (Niknam & Saberi, 2009).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystalline structure can be derived from experimental data. For structurally similar compounds, properties like solubility in different solvents and melting point behavior have been reported (Shiraiwa et al., 1998).

Scientific Research Applications

Synthetic Chemistry Applications

Research on compounds with similar structural features, such as 2-oxazolines and triazinones, highlights the utility of these chemicals in synthetic chemistry. For instance, the direct synthesis of 2-oxazolines from carboxylic acids using triazine derivatives under mild conditions has been documented (Bandgar & Pandit, 2003). This process showcases the versatility of triazine compounds in facilitating ring-closure reactions, which are crucial for synthesizing heterocyclic structures commonly found in pharmaceuticals and agrochemicals.

Material Science Applications

In material science, the synthesis of new compounds through the manipulation of sulfur-containing triazine derivatives has been explored. For example, the preparation of sulfuric acid ([3-(3-silicapropyl)sulfanyl]propyl)ester as a recyclable catalyst for various chemical reactions indicates the potential of triazine derivatives in creating environmentally friendly catalysis solutions (Niknam & Saberi, 2009). These advancements contribute to the development of sustainable chemical processes and materials.

Biological Activities

Although specific biological applications of the compound were not identified, research on structurally related triazinone derivatives has revealed potential biological activities. For instance, the synthesis and evaluation of triazinone derivatives for their antimicrobial and larvicidal activities suggest that such compounds could serve as leads for developing new therapeutic agents (Kumara et al., 2015). Similarly, the exploration of triazine derivatives as additives in lubricants for improving tribological properties shows the potential of these compounds in biomedical engineering applications (Wu et al., 2017).

properties

IUPAC Name

3-[3-[2-[4-chloro-3-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-5-oxo-4H-1,2,4-triazin-6-yl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClF3N4O4S/c16-9-2-1-7(5-8(9)15(17,18)19)20-11(24)6-28-14-21-13(27)10(22-23-14)3-4-12(25)26/h1-2,5H,3-4,6H2,(H,20,24)(H,25,26)(H,21,23,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJXQPOILPDPACI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)CSC2=NN=C(C(=O)N2)CCC(=O)O)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClF3N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[3-[2-[4-chloro-3-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-5-oxo-2H-1,2,4-triazin-6-yl]propanoic acid

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